

Application Notes and Protocols: Dissolving 1,2-Dilauroyl-3-myristoyl-rac-glycerol

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Compound of Interest

Compound Name: 1,2-Dilauroyl-3-myristoyl-rac-glycerol

Cat. No.: B1142381

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dilauroyl-3-myristoyl-rac-glycerol is a mixed triacylglycerol containing lauric acid at the sn-1 and sn-2 positions and myristic acid at the sn-3 position.[1][2] This lipid has been identified in natural sources such as date seed oil and human breast milk.[1][2] Its well-defined structure makes it a valuable tool in lipid research, drug delivery system development, and as a standard in lipidomic analysis. Proper dissolution is critical for its effective use in experimental settings. This document provides detailed protocols for dissolving **1,2-Dilauroyl-3-myristoyl-rac-glycerol** for various research applications.

Physicochemical Properties and Solubility

1,2-Dilauroyl-3-myristoyl-rac-glycerol is a crystalline solid at room temperature with a molecular weight of 667.1 g/mol.[1][2] Its solubility is a key factor in preparing solutions for experimental use. The following table summarizes its known solubility.

Solvent	Solubility	Reference
Chloroform	10 mg/mL	[1][2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in Organic Solvent

This protocol describes the preparation of a stock solution of **1,2-Dilauroyl-3-myristoyl-rac-glycerol** in chloroform, a common solvent for nonpolar lipids.

Materials:

- **1,2-Dilauroyl-3-myristoyl-rac-glycerol** (crystalline solid)
- Chloroform (ACS grade or higher)
- Glass vials with Teflon-lined caps
- Pipettes
- Vortex mixer
- Analytical balance

Procedure:

- **Safety Precautions:** Chloroform is a hazardous solvent. All work should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[\[3\]](#)
- **Weighing:** Accurately weigh the desired amount of **1,2-Dilauroyl-3-myristoyl-rac-glycerol** into a clean, dry glass vial.
- **Solvent Addition:** Using a calibrated pipette, add the appropriate volume of chloroform to the vial to achieve the desired concentration (up to 10 mg/mL). For instance, to prepare a 10 mg/mL stock solution, add 1 mL of chloroform to 10 mg of the lipid.
- **Dissolution:** Cap the vial tightly and vortex the mixture until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

- **Storage:** Store the stock solution at -20°C in a tightly sealed glass container to prevent solvent evaporation and lipid degradation. For long-term storage (≥ 4 years), ensure the container is flushed with an inert gas like nitrogen or argon before sealing.^[1]

Protocol 2: Preparation of an Aqueous Dispersion for Biological Applications

For cell culture experiments or other aqueous-based assays, it is often necessary to create a dispersion of the lipid in an aqueous medium. This can be achieved by creating an emulsion or liposomes.

Materials:

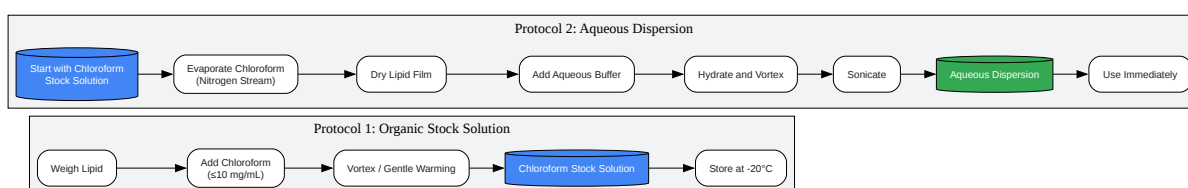
- **1,2-Dilauroyl-3-myristoyl-rac-glycerol** stock solution in chloroform (from Protocol 1)
- Aqueous buffer (e.g., phosphate-buffered saline (PBS) or cell culture medium)
- Bath sonicator or probe sonicator
- Rotary evaporator or a stream of inert gas (nitrogen or argon)

Procedure:

- **Film Formation:** In a round-bottom flask or glass tube, add the desired amount of the lipid stock solution in chloroform.
- **Solvent Evaporation:** Remove the chloroform under a gentle stream of nitrogen or argon, or by using a rotary evaporator. This will leave a thin film of the lipid on the surface of the container.^[3]
- **Hydration:** Add the desired volume of pre-warmed (to approximately the transition temperature of the lipid, if known, or 37°C) aqueous buffer to the lipid film.
- **Dispersion:** Vortex the mixture vigorously to hydrate the lipid film. This will result in a suspension of lipid aggregates.

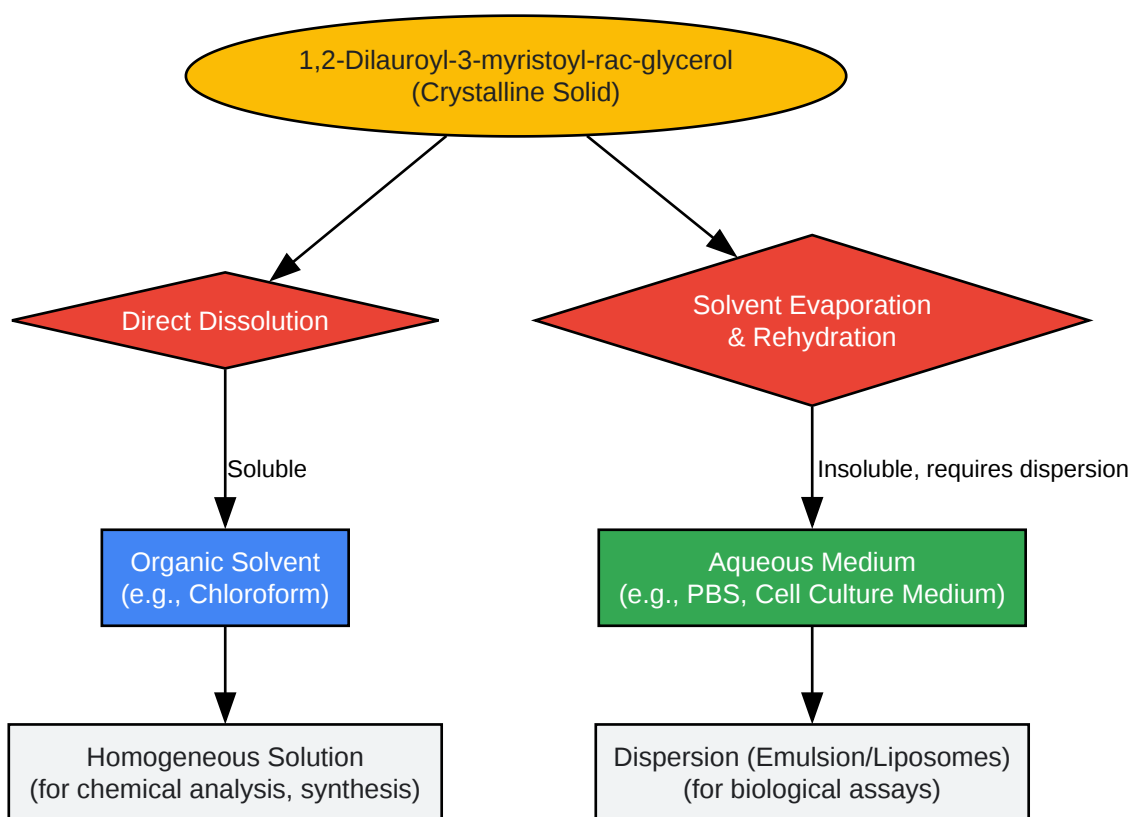
- Sonication: To create a more uniform dispersion (emulsion or small unilamellar vesicles), sonicate the suspension.
 - Bath Sonication: Place the vial in a bath sonicator and sonicate until the solution appears translucent. This method is gentle and reduces the risk of contamination.[4]
 - Probe Sonication: If smaller vesicles are required, a probe sonicator can be used. However, be cautious as this can introduce metal particles into the sample.[4]
- Use: Use the freshly prepared aqueous dispersion immediately for your experiments, as the stability of the dispersion may be limited.

Workflow Diagrams



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Caption: Workflow for dissolving **1,2-Dilauroyl-3-myristoyl-rac-glycerol**.



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Caption: Logical relationships in the dissolution of **1,2-Dilauroyl-3-myristoyl-rac-glycerol**.

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